
Ethyl 4-cyanonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyanonicotinate is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of nicotinic acid and contains both an ester and a nitrile functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the direct cyanoacetylation of ethyl nicotinate using cyanoacetic acid and a suitable catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
On an industrial scale, this compound is produced using a continuous flow reactor system. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the reaction of ethyl nicotinate with a cyanating agent under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-cyanonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyanonicotinate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects.
Comparación Con Compuestos Similares
Ethyl 4-cyanonicotinate can be compared to other nicotinic acid derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
This compound is unique due to the presence of both the ester and nitrile functional groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
97316-51-3 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
ethyl 4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2H2,1H3 |
Clave InChI |
LKJBJQQYCFZTEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


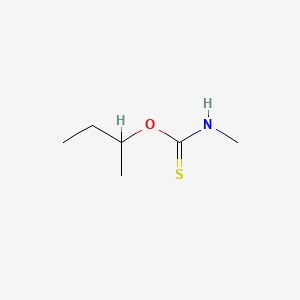
![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)
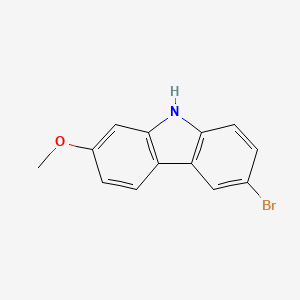

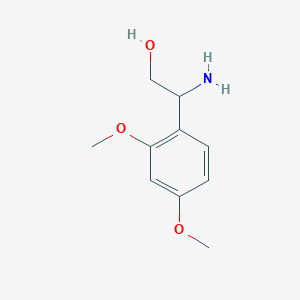

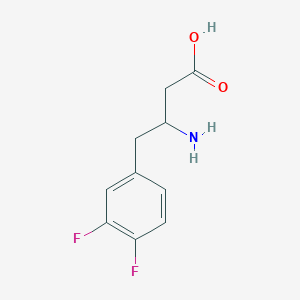
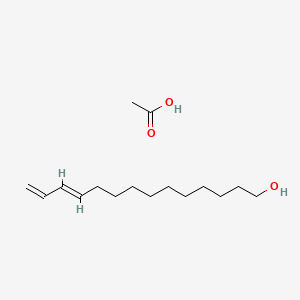
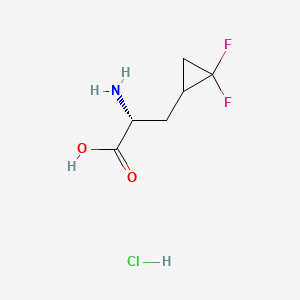
![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)


